

A Comprehensive Technical Guide to the Solubility of 2-Nitrobenzamide in Organic Solvents

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **2-Nitrobenzamide** (o-nitrobenzamide), a crucial intermediate in organic synthesis and pharmaceutical research. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. While extensive quantitative solubility data for **2-Nitrobenzamide** is not readily available in the public domain, this guide synthesizes known qualitative information, presents solubility data for a structurally similar isomer, and provides a detailed experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties of 2-Nitrobenzamide

A summary of the key physicochemical properties of **2-Nitrobenzamide** is presented in Table 1. These properties are fundamental to understanding its solubility behavior.



Property	Value
Molecular Formula	C7H6N2O3
Molar Mass	166.13 g/mol
Melting Point	174-178 °C
Appearance	Beige crystalline powder[1]
Water Solubility	< 0.1 mg/mL at 18 °C[2][3]

Expected Solubility Profile in Organic Solvents

The molecular structure of **2-Nitrobenzamide**, featuring a polar amide group and a nitro group on an aromatic ring, suggests a varied solubility profile across different classes of organic solvents. The principle of "like dissolves like" provides a foundational understanding of its expected solubility. The presence of the amide group allows for hydrogen bonding, enhancing solubility in polar protic and aprotic solvents.

Based on the solubility of the closely related isomer, p-Nitrobenzamide, and general principles of chemical solubility, a qualitative solubility profile for **2-Nitrobenzamide** is presented in Table 2.[4] It is anticipated that **2-Nitrobenzamide** will exhibit high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and low solubility in non-polar solvents.

Table 2: Expected Qualitative Solubility of 2-Nitrobenzamide in Various Organic Solvents



Solvent Class	Solvent	Expected Solubility	Rationale
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	High	The highly polar nature of DMSO effectively solvates the polar amide and nitro groups.
N,N- Dimethylformamide (DMF)	High	Similar to DMSO, DMF is a strong polar solvent capable of disrupting the crystal lattice of 2- Nitrobenzamide.	
Acetonitrile	Moderate	While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO and DMF, leading to moderate solubility.	
Polar Protic	Methanol	Moderate	The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, facilitating interaction with the amide group of 2-Nitrobenzamide.
Ethanol	Moderate	Similar to methanol, but the slightly larger alkyl chain may slightly decrease solubility compared to methanol.	
Isopropanol	Moderate to Low	The bulkier isopropyl group may hinder	-



		effective solvation compared to smaller alcohols.	
Esters	Ethyl Acetate	Moderate to Low	Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor, but it is less effective at solvating the amide group than alcohols.
Non-Polar	Toluene	Low	The non-polar nature of toluene does not favorably interact with the polar functional groups of 2-Nitrobenzamide.
Hexane	Very Low	As a non-polar hydrocarbon, hexane is a poor solvent for the polar 2-Nitrobenzamide.	
Aqueous	Water	Very Low	The non-polar benzene ring dominates over the polar functional groups, leading to very limited aqueous solubility.[2]

Quantitative Solubility Data of p-Nitrobenzamide

To provide a quantitative context, Table 3 presents the mole fraction solubility (x) of the positional isomer, p-Nitrobenzamide, in various organic solvents at different temperatures. This data, obtained using the isothermal shake-flask method, offers valuable insight into the solvent effects on the solubility of nitrobenzamides.



Table 3: Mole Fraction Solubility (x) of p-Nitrobenzamide in Various Solvents at Different Temperatures

Solvent	283.15 K	293.15 K	303.15 K	313.15 K	323.15 K
DMSO	0.1332	0.1745	0.2241	0.2821	0.3486
DMF	0.1211	0.1583	0.2021	0.2528	0.3104
Ethyl Acetate	0.0109	0.0157	0.0221	0.0305	0.0415
Ethanol	0.0079	0.0113	0.0158	0.0218	0.0298
Isopropanol	0.0053	0.0077	0.0109	0.0152	0.0210
n-Propanol	0.0051	0.0074	0.0105	0.0146	0.0202
Acetonitrile	0.0039	0.0058	0.0084	0.0119	0.0166
n-Butanol	0.0038	0.0055	0.0078	0.0109	0.0151
Water	0.0001	0.0002	0.0003	0.0004	0.0006

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed protocol for the accurate determination of the thermodynamic solubility of **2-Nitrobenzamide** in an organic solvent of interest. This method is based on the well-established "shake-flask" technique.

- 1. Materials and Equipment:
- 2-Nitrobenzamide (high purity)
- Selected organic solvent (analytical grade)
- Thermostatically controlled shaker or water bath
- Analytical balance (readable to ±0.1 mg)
- Screw-cap vials (e.g., 20 mL)



- Syringe filters (chemically compatible with the solvent, e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of 2-Nitrobenzamide to a screw-cap vial. The presence of undissolved solid at the end of the equilibration period is crucial.
 - Add a known volume or mass of the selected organic solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).
 - Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and this should be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Sample Collection and Preparation:
 - After the equilibration period, stop the agitation and allow the undissolved solid to settle for at least 2 hours in the temperature-controlled environment.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals. The filter should be pre-conditioned with the solvent to avoid adsorption of the solute.
- Analysis:

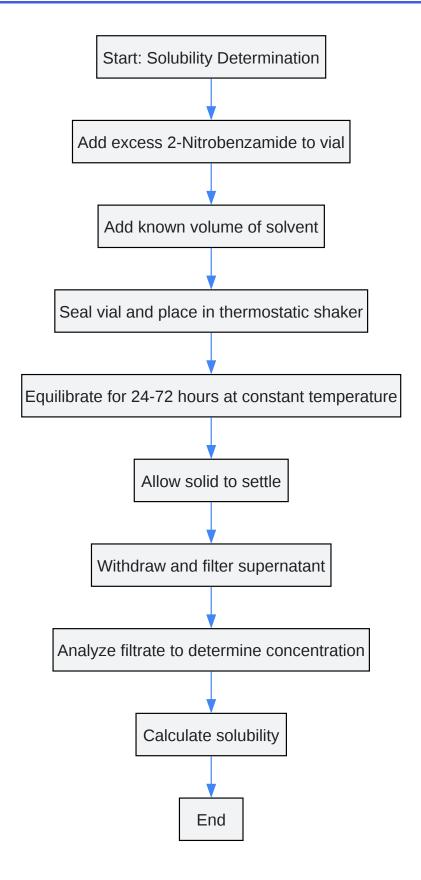


- Determine the concentration of 2-Nitrobenzamide in the filtered solution using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
- For HPLC analysis, a calibration curve should be prepared using standard solutions of 2-Nitrobenzamide of known concentrations in the same solvent.
- For gravimetric analysis (if the solvent is volatile and the solute is not), evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solid residue.
- 3. Data Calculation and Presentation:
- The solubility can be expressed in various units, such as g/L, mg/mL, or as a mole fraction.
- The experiment should be performed in triplicate to ensure the reproducibility of the results.
- The average solubility and the standard deviation should be reported.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination of **2-Nitrobenzamide** solubility and a decision-making process for selecting an appropriate analytical method.

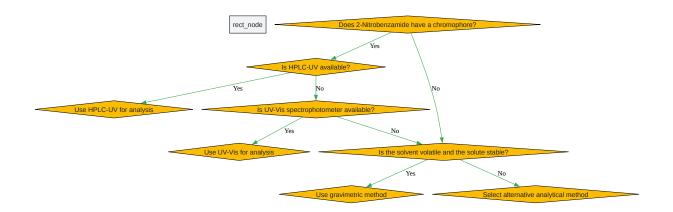




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Caption: Experimental workflow for solubility determination.





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Caption: Decision tree for selecting an analytical method.

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